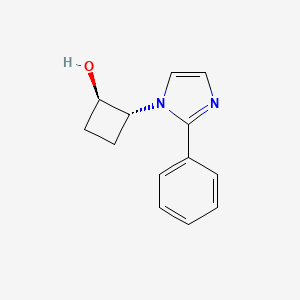

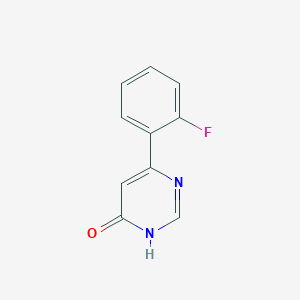

![molecular formula C6H4ClN3O B1493697 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 90993-29-6](/img/structure/B1493697.png)

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Overview

Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been described in the literature . The synthesis involves the reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine with diacetoxyiodobenzene, acetic anhydride, and sodium iodide .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines has been studied . The structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which can be substituted at various positions to yield different derivatives .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications

Drug Discovery: EGFR T790M/L858R Mutant Inhibitors

This compound serves as a crucial intermediate in the synthesis of inhibitors targeting the EGFR T790M/L858R mutations, which are associated with drug resistance in certain cancers . Researchers have utilized it to develop new molecules that can overcome resistance and provide therapeutic options for patients with non-small cell lung cancer.

Antiradiation Compounds

The pyrrolo[3,2-d]pyrimidine scaffold, to which our compound belongs, has been investigated for its potential in creating antiradiation drugs . These compounds could protect cells from the damaging effects of radiation, which is particularly relevant for cancer therapy and protection against radiation exposure.

Cytotoxic Agents

Related structures, such as pyrrolo[2,3-d]pyrimidines, have shown pronounced cytotoxic activity, which is the ability to kill cells . This property is valuable in the development of chemotherapeutic agents that target rapidly dividing cancer cells while sparing normal cells.

Synthetic Chemistry: Regioselective C-H Acetoxylation

The compound is used in synthetic chemistry for regioselective C-H acetoxylation reactions . This process is important for modifying chemical structures to enhance their properties or to create new compounds with potential applications in various fields, including pharmaceuticals and materials science.

Nucleoside Analog Synthesis

Pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives are key intermediates in the synthesis of nucleoside analogs . These analogs can mimic the structure of natural nucleosides and interfere with nucleic acid synthesis, making them useful as antiviral or anticancer agents.

Enzymatic Stability Studies

The stability of the base-sugar bond in nucleoside analogs containing the pyrrolo[3,2-d]pyrimidine structure has been a subject of interest due to its resistance to enzymatic cleavage . This feature is significant for the development of more stable therapeutic agents that can withstand metabolic processes in the body.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids .

Mode of Action

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, thereby affecting the production of malonyl-CoA and ultimately disrupting the process of fatty acid biosynthesis .

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase by 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one affects the fatty acid biosynthesis pathway . This disruption can lead to a decrease in the production of long-chain fatty acids, which are essential components of cell membranes and play a vital role in energy storage .

Result of Action

The molecular and cellular effects of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one’s action primarily involve the disruption of fatty acid biosynthesis . By inhibiting the acetyl-CoA carboxylase enzyme, this compound can reduce the production of long-chain fatty acids, potentially affecting various cellular processes that rely on these molecules .

Future Directions

properties

IUPAC Name |

2-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTDTBVMCJWRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)

![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)

![trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493625.png)

![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)

![trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493632.png)

![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)